![molecular formula C10H12O2 B051289 6-Acetylbicyclo[4.2.0]oct-4-en-3-one CAS No. 122598-62-3](/img/structure/B51289.png)
6-Acetylbicyclo[4.2.0]oct-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetylbicyclo[4.2.0]oct-4-en-3-one is a bicyclic compound that has gained significant interest in scientific research due to its unique structure and potential applications in various fields. 2.0]oct-4-en-3-one.
Wirkmechanismus
The mechanism of action of 6-Acetylbicyclo[4.2.0]oct-4-en-3-one is not fully understood. However, it has been suggested that it may act as a modulator of various molecular targets, including enzymes and receptors, by binding to specific sites and altering their activity.
Biochemical and Physiological Effects
Studies have shown that 6-Acetylbicyclo[4.2.0]oct-4-en-3-one exhibits various biochemical and physiological effects, including anti-inflammatory, anticancer, and antioxidant activities. It has also been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Acetylbicyclo[4.2.0]oct-4-en-3-one in lab experiments include its unique structure, which allows for the synthesis of other bicyclic compounds, and its potential as a drug candidate for the treatment of various diseases. However, its limitations include its moderate to high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 6-Acetylbicyclo[4.2.0]oct-4-en-3-one. One direction is the further investigation of its mechanism of action and molecular targets. Another direction is the synthesis of novel derivatives with improved pharmacological properties. Additionally, the potential of 6-Acetylbicyclo[4.2.0]oct-4-en-3-one as a scaffold for the development of new drugs should be explored further.
Conclusion
In conclusion, 6-Acetylbicyclo[4.2.0]oct-4-en-3-one is a bicyclic compound that has potential applications in various fields of science. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields of science.
Synthesemethoden
The synthesis of 6-Acetylbicyclo[4.2.0]oct-4-en-3-one involves the reaction of bicyclo[2.2.1]hept-5-en-2-one with acetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism to yield the desired product in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
6-Acetylbicyclo[4.2.0]oct-4-en-3-one has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, it has been used as a building block for the synthesis of other bicyclic compounds. In the field of medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation.
Eigenschaften
CAS-Nummer |
122598-62-3 |
---|---|
Produktname |
6-Acetylbicyclo[4.2.0]oct-4-en-3-one |
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
6-acetylbicyclo[4.2.0]oct-4-en-3-one |
InChI |
InChI=1S/C10H12O2/c1-7(11)10-4-2-8(10)6-9(12)3-5-10/h3,5,8H,2,4,6H2,1H3 |
InChI-Schlüssel |
MTRPQRFUEGIZHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CCC1CC(=O)C=C2 |
Kanonische SMILES |
CC(=O)C12CCC1CC(=O)C=C2 |
Synonyme |
Bicyclo[4.2.0]oct-4-en-3-one, 6-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.